molecular formula C15H10O4 B1666355 7,8-Dihydroxyflavone CAS No. 38183-03-8

7,8-Dihydroxyflavone

Cat. No. B1666355
CAS RN: 38183-03-8
M. Wt: 254.24 g/mol
InChI Key: COCYGNDCWFKTMF-UHFFFAOYSA-N
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Description

7,8-Dihydroxyflavone (7,8-DHF) is a naturally occurring flavone found in Godmania aesculifolia, Tridax procumbens, and primula tree leaves . It is a potent and selective small-molecule agonist of the tropomyosin receptor kinase B (TrkB), the main signaling receptor of the neurotrophin brain-derived neurotrophic factor (BDNF) . It has demonstrated therapeutic efficacy in animal models of a variety of central nervous system disorders .


Synthesis Analysis

7,8-DHF is a flavonoid substituted by hydroxy groups at C7 and C8 positions of A ring . It was first found in plants in the central and southern United States . This compound is reported to be presented in plant of Godmania aesculifolia (GA), Tridax procumbens, and various species of Primula .


Chemical Reactions Analysis

7,8-DHF has been found to act as a potent mimic of BDNF able to act on TrkB in a similar manner . It has also been found to inhibit aldehyde dehydrogenase and estrogen sulfotransferase in vitro .

Scientific Research Applications

Neuroprotective and Antidepressant Properties

7,8-Dihydroxyflavone (7,8-DHF) has shown promise as a treatment for various brain and body pathologies, particularly as a neuroprotective agent. Studies have demonstrated its efficacy in animal models of depression and neurodegenerative diseases such as Alzheimer’s and Parkinson’s Disease. It mimics brain-derived neurotrophic factor (BDNF), activating the TrkB receptor and downstream signaling pathways, which plays a neuroprotective role. Notably, its ability to cross the blood-brain barrier enhances its potential in treating neuropsychiatric disorders (Emili et al., 2020; Yang & Zhu, 2021).

Effects on Synaptic Proteins and Neurogenesis

Chronic oral administration of 7,8-DHF has been shown to strongly promote neurogenesis, especially in the dentate gyrus, and demonstrates marked antidepressant effects. These properties are attributed to its agonistic activity on the TrkB receptor, leading to increased expression of TrkB downstream synaptic proteins such as PSD95 and synaptophysin (Liu et al., 2010; Zhang et al., 2016).

Potential in Treating Parkinson’s Disease

7,8-DHF has shown potential as a therapeutic agent for neurodegenerative diseases, particularly Parkinson’s Disease. It exerts neuroprotective effects by activating TrkB receptors and its signaling cascades, reducing dopaminergic neuron loss, and potentially downregulating various pathological markers associated with Parkinson's (Nie et al., 2019).

Improvement in Sensory-Motor Performance

7,8-DHF has also been observed to improve behavioral performance in aging models. It acts as an antioxidant and Trk-B agonist, potentially reversing age-related impairments in sensory-motor performance and oxidative stress levels (Keser et al., 2020).

Anticancer Properties

In the context of cancer, 7,8-DHF has shown promising results in inducing apoptotic cell death in oral squamous cell carcinoma cells, suggesting its potential as a valuable agent for cancer prevention and treatment (Lee et al., 2015).

Anti-Inflammatory Effects

7,8-DHF has demonstrated anti-inflammatory properties, particularly in microglial cells. It inhibits the production of inflammatory mediators and cytokines, indicating its therapeutic potential against neurodegenerative diseases involving microglial activation (Park et al., 2014).

Metabolic Health Applications

7,8-DHF has also been studied for its effects on metabolic health, showing potential in regulating body weight and metabolic abnormalities in obesity models. It enhances mitochondrial biogenesis in skeletal muscle and improves insulin sensitivity, suggesting its use in metabolic disorders (Wood et al., 2018).

Modulation of Gut Microbiome

Interestingly, 7,8-DHF has been found to affect the gut microbiome, leading to alterations in body weight and metabolic health, which are sex-dependent. These findings indicate a potential role for 7,8-DHF in gut microbiome-related therapies (Sharma et al., 2021).

Safety And Hazards

7,8-DHF should not be released into the environment . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

7,8-DHF has shown efficacy against several nervous-system diseases, including Alzheimer’s, Parkinson’s, and Huntington’s . As research continues on 7,8-DHF as a treatment for these diseases, a recent discovery shows that it might be useful for combating another nervous-system scourge . A prodrug of 7,8-DHF with greatly improved potency and pharmacokinetics, R13, is under development for the treatment of Alzheimer’s disease .

properties

IUPAC Name

7,8-dihydroxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-11-7-6-10-12(17)8-13(19-15(10)14(11)18)9-4-2-1-3-5-9/h1-8,16,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCYGNDCWFKTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191568
Record name 7,8-Dihydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow powder; Bland aroma
Record name 7,8-Dihydroxyflavone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2277/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Very slightly soluble, Very slightly soluble (in ethanol)
Record name 7,8-Dihydroxyflavone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2277/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

7,8-Dihydroxyflavone

CAS RN

38183-03-8
Record name 7,8-Dihydroxyflavone
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Record name 7,8-Dihydroxyflavone
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Record name 7,8-dihydroxyflavone
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Record name 7,8-Dihydroxyflavone
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Record name 7,8-dihydroxy-2-phenyl-4-benzopyrone
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Record name 7,8-DIHYDROXYFLAVONE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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